molecular formula C11H8F6O2S B14068982 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14068982
M. Wt: 318.24 g/mol
InChI Key: VVRKHXBOWJEQLJ-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with trifluoromethoxy (TFMO) and trifluoromethylthio (TFMT) groups at the 2- and 3-positions, respectively. The electron-withdrawing trifluorinated groups likely confer high lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications.

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O2S/c1-2-7(18)6-4-3-5-8(20-11(15,16)17)9(6)19-10(12,13)14/h3-5H,2H2,1H3

InChI Key

VVRKHXBOWJEQLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating its biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. Hydroxy Groups :
    A compound with a trifluoromethyl group and dihydroxy substituents (C₈H₇F₃O₃S) synthesized in forms a racemic hydrate stabilized by intermolecular hydrogen bonds, enhancing its aqueous solubility but reducing lipophilicity compared to the target compound’s fluorinated substituents .

  • Morpholinoethoxy and Phenylthio Derivatives: Compounds like 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a) exhibit high cytotoxicity against MCF-7 cancer cells (IC₅₀ < 2 µM) while sparing normal cells. The morpholinoethoxy group’s bulkiness may improve target selectivity, whereas the phenylthio group increases lipophilicity, akin to the TFMT group in the target compound .
  • Thiazolidin and Benzylideneamino Derivatives: (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one analogs (e.g., AAP-8) demonstrate potent antimicrobial activity (MIC: 8–32 µg/mL) due to the thiazolidin ring’s hydrogen-bonding capacity. This contrasts with the target compound’s lack of reported antimicrobial data .

Biological Activity

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one is a compound of interest due to its unique structural features, which include trifluoromethoxy and trifluoromethylthio groups. These functional groups have been shown to influence the biological activity of compounds significantly, enhancing their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F6OS2, with a molecular weight of 352.33 g/mol. The presence of multiple fluorinated groups contributes to its lipophilicity and reactivity.

PropertyValue
Molecular FormulaC12H10F6OS2
Molecular Weight352.33 g/mol
IUPAC NameThis compound
Canonical SMILESC1=CC(=C(C(=C1)SC(F)(F)F)CC(=O)C(F)(F)F)OC(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate cellular membranes, while the trifluoromethylthio group may facilitate interactions with hydrophobic regions of proteins and enzymes. This dual functionality allows for potential inhibitory effects on key biological pathways.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study comparing various trifluoromethyl-substituted compounds demonstrated that those with enhanced lipophilicity showed improved inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for some derivatives .

Cytotoxicity Studies

In vitro cytotoxicity assessments using Vero cells revealed that several derivatives of trifluoromethyl-substituted compounds maintained selectivity indices greater than 10, indicating a favorable therapeutic window for further development . The selectivity index (SI), defined as the ratio of cytotoxicity against host cells to antibacterial activity, is crucial for evaluating the safety profile of new antimicrobial agents.

Case Study 1: Comparative Time-Kill Kinetics

A comparative study involving this compound demonstrated concentration-dependent bactericidal activity comparable to vancomycin. In this study, cultures treated with 10× MIC of the compound exhibited significant reductions in viable cell counts over a 24-hour period .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis highlighted that modifications in the position and type of substituents on the phenyl ring could enhance biological activity. For example, introducing additional fluorine atoms at specific positions resulted in improved potency against bacterial strains . This emphasizes the importance of molecular design in developing effective antimicrobial agents.

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